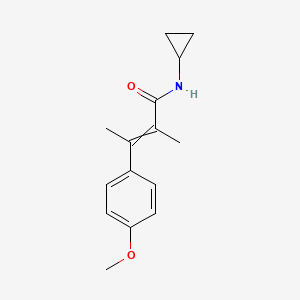![molecular formula C14H9N5O6 B14614666 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole CAS No. 60059-90-7](/img/structure/B14614666.png)
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, where benzene derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The resulting intermediates are then subjected to further reactions to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can have different functional groups depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes and leading to the loss of ATP production. This mechanism is similar to that of other dinitrophenol compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl moiety and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar chemical reactions and has comparable reactivity.
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine: A structurally related compound with similar chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
60059-90-7 |
|---|---|
Formule moléculaire |
C14H9N5O6 |
Poids moléculaire |
343.25 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H9N5O6/c20-17(21)9-3-4-11-12(6-9)16-14(15-11)5-8-1-2-10(18(22)23)7-13(8)19(24)25/h1-4,6-7H,5H2,(H,15,16) |
Clé InChI |
WRDDBFAOANJCHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)





![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

